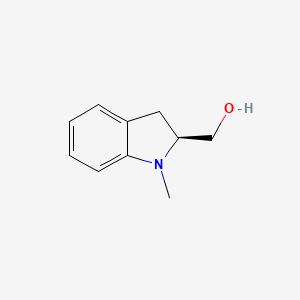

(S)-(1-Methylindolin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

[(2S)-1-methyl-2,3-dihydroindol-2-yl]methanol |

InChI |

InChI=1S/C10H13NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-5,9,12H,6-7H2,1H3/t9-/m0/s1 |

InChI Key |

JNHQWDXERNWHEM-VIFPVBQESA-N |

Isomeric SMILES |

CN1[C@@H](CC2=CC=CC=C21)CO |

Canonical SMILES |

CN1C(CC2=CC=CC=C21)CO |

Origin of Product |

United States |

Structural Features and Stereochemical Significance of S 1 Methylindolin 2 Yl Methanol Within Indoline Frameworks

(S)-(1-Methylindolin-2-yl)methanol is a derivative of indoline (B122111), a bicyclic aromatic heterocyclic organic compound. The indoline core consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond is saturated. wikipedia.org In this specific molecule, a methyl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group is present at position 2.

The stereochemical designation "(S)" at the C2 position is of paramount importance. This specific spatial arrangement of the hydroxymethyl group dictates the molecule's three-dimensional structure and its subsequent reactivity in stereoselective transformations. The presence of this chiral center makes this compound a valuable chiral auxiliary and a precursor for the synthesis of other enantioenriched indoline derivatives, which are significant motifs in many biologically active compounds. sioc-journal.cn

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | This compound |

| Core Structure | Indoline |

| Key Substituents | 1-Methyl, 2-Hydroxymethyl |

| Chirality | (S)-configuration at C2 |

Historical Context of Indole Chemistry and the Emergence of Chiral Indolin 2 Ylmethanols in Synthetic Research

The journey into the world of indoline (B122111) chemistry is intrinsically linked to the study of indole (B1671886). The history of indole chemistry began in the mid-19th century with research on the dye indigo. chemeurope.comwikipedia.org In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole. wikipedia.org By the 1930s, the significance of the indole nucleus had intensified as it was identified in numerous important alkaloids, tryptophan, and auxins, solidifying its place as an active area of research. chemeurope.comwikipedia.org

The development of synthetic methods to access indoles, such as the Fischer indole synthesis (1883) and the Leimgruber-Batcho indole synthesis (1976), propelled the field forward, particularly within the pharmaceutical industry. chemeurope.comwikipedia.org As synthetic capabilities grew, so did the interest in more complex and stereochemically defined derivatives, including chiral indolines. sioc-journal.cn

The emergence of chiral indolin-2-ylmethanols as key synthetic intermediates is a more recent development. Chemists recognized that introducing a hydroxymethyl group at the C2 position of the indole ring could alter the reactivity and reactive sites of the indole nucleus. sioc-journal.cn This led to the design and development of 2-indolylmethanols as versatile "platform molecules" for the enantioselective synthesis of a wide array of chiral indole derivatives. sioc-journal.cnsioc-journal.cn These platforms can function as either electrophiles or nucleophiles, expanding the toolbox for constructing complex chiral molecules. sioc-journal.cn

Fundamental Academic Research Domains Pertaining to S 1 Methylindolin 2 Yl Methanol

The primary academic research domain for (S)-(1-Methylindolin-2-yl)methanol is asymmetric synthesis . Due to its defined stereochemistry, this compound serves as a valuable chiral starting material or intermediate for the synthesis of more complex, enantiomerically pure molecules. Chiral indolines are considered "privileged structures" because they are frequently found in alkaloids and other biologically active products. sioc-journal.cn

Research in this area often focuses on utilizing the chiral scaffold of this compound to control the stereochemical outcome of subsequent chemical reactions. This allows for the targeted synthesis of specific stereoisomers of medicinally relevant compounds.

Computational Chemistry and Molecular Modeling of S 1 Methylindolin 2 Yl Methanol

Conformational Analysis and Energy Landscapes of (S)-(1-Methylindolin-2-yl)methanol

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its preferred shapes and the energy barriers that separate them. The primary degrees of freedom in this molecule are the puckering of the five-membered indoline (B122111) ring and the rotation around the single bond connecting the stereocenter to the methanol (B129727) group.

Computational methods, particularly molecular mechanics and quantum chemistry calculations, can be employed to explore the potential energy surface of the molecule. By systematically rotating the C2-CH₂OH dihedral angle and varying the puckering of the indoline ring, a landscape of energy minima and transition states can be mapped out. The results of such an analysis would reveal the most stable conformers and the energy required for interconversion between them.

Illustrative Rotational Barrier Data:

| Dihedral Angle (H-C2-C-O) | Relative Energy (kJ/mol) |

| 0° (eclipsed) | 12.5 |

| 60° (gauche) | 2.1 |

| 120° (eclipsed) | 13.0 |

| 180° (anti) | 0.0 |

| 240° (eclipsed) | 13.0 |

| 300° (gauche) | 2.1 |

This table illustrates hypothetical energy values for the rotation around the C2-CH₂OH bond, which would be determined through computational analysis.

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can provide a wealth of information. These calculations typically employ a functional, such as B3LYP, and a basis set, like 6-311G+(d,p), to solve the Schrödinger equation in an approximate manner. nih.gov

Key properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of interaction.

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data for structure verification. nih.gov

Illustrative DFT-Calculated Properties:

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

This table provides example data that would be obtained from DFT calculations on this compound.

Molecular Dynamics Simulations for Dynamic Conformational Sampling and Solvent Effects on this compound

While DFT provides insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of a molecule's behavior over time. chemmethod.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or methanol, and solving Newton's equations of motion for every atom in the system. nih.goved.ac.uk

MD simulations are particularly useful for:

Conformational Sampling: By simulating the molecule for nanoseconds or longer, a wide range of accessible conformations can be explored, providing a more realistic picture of its flexibility than static calculations alone. mdpi.com

Solvent Effects: The explicit inclusion of solvent molecules allows for the detailed study of how the solvent influences the solute's conformation and dynamics through interactions like hydrogen bonding. nih.gov

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These analyses can quantify the stability of the molecule's structure and the flexibility of specific atoms or regions over the course of the simulation. nih.gov

Illustrative MD Simulation Parameters:

| Parameter | Value |

| Force Field | AMBER |

| Solvent | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

This table outlines a typical setup for an MD simulation of this compound.

Theoretical Studies of Intermolecular Interactions and Hydrogen Bonding Networks involving this compound

The hydroxyl (-OH) group and the nitrogen atom in the indoline ring of this compound are capable of forming hydrogen bonds, which are crucial intermolecular interactions that dictate its properties in condensed phases. mdpi.com Computational methods can be used to study these interactions in detail.

By creating a model system, for instance, a dimer of this compound or a complex with a solvent molecule, the geometry and energy of the hydrogen bonds can be calculated. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the nature of these bonds, distinguishing between strong and weak interactions. Understanding these networks is vital for predicting properties like boiling point, solubility, and crystal packing.

Illustrative Hydrogen Bond Analysis:

| Hydrogen Bond | Distance (Å) | Angle (°) | Interaction Energy (kJ/mol) |

| O-H···N (intermolecular) | 1.95 | 175 | -20.5 |

| N-H···O (in protic solvent) | 2.10 | 168 | -15.2 |

This table presents hypothetical data from a computational analysis of hydrogen bonding involving this compound.

Computational Analysis of Chiral Recognition Mechanisms pertinent to this compound

Understanding how a chiral molecule is recognized by another chiral entity, such as a receptor or a chiral stationary phase in chromatography, is a fundamental aspect of stereochemistry. researchgate.netnih.gov Computational modeling, particularly molecular docking and MD simulations, can provide a molecular-level understanding of these chiral recognition mechanisms. nih.govresearchgate.net

A typical computational approach would involve:

Building a Model System: A model of a chiral selector (e.g., a cyclodextrin (B1172386) or a protein) is obtained or built.

Molecular Docking: The (S)- and hypothetical (R)-enantiomers of 1-Methylindolin-2-yl)methanol are docked into the binding site of the chiral selector. The docking scores and binding poses provide an initial assessment of the preferential binding.

MD Simulations of the Complex: The most stable docked complexes for both enantiomers are subjected to MD simulations to assess their stability and to analyze the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, π-π interactions) that contribute to the chiral discrimination. nih.gov The free energy of binding for each enantiomer can then be calculated to predict the degree of separation.

Illustrative Docking Results with a Chiral Selector:

| Enantiomer | Docking Score (kcal/mol) | Key Interacting Residues |

| (S)-1-Methylindolin-2-yl)methanol | -7.2 | TYR82, SER121, TRP254 |

| (R)-1-Methylindolin-2-yl)methanol | -5.8 | TYR82, LEU119 |

This table shows hypothetical docking scores and interacting residues for the two enantiomers of 1-Methylindolin-2-yl)methanol with a generic chiral selector, illustrating how computational methods can predict enantioselective interactions.

Advanced Synthetic Applications of S 1 Methylindolin 2 Yl Methanol As a Chiral Building Block

Utilization of (S)-(1-Methylindolin-2-yl)methanol in the Total Synthesis of Complex Natural Products and their Analogues

The total synthesis of natural products often relies on the strategic use of chiral building blocks to construct complex molecular architectures. nih.gov Indole (B1671886) alkaloids, a large class of natural products, frequently feature the indoline (B122111) or a related heterocyclic core. rsc.orgnih.gov The synthesis of such compounds can involve the use of chiral precursors to set key stereocenters. nih.gov For instance, the synthesis of chiral 2-methylindolines has been pursued through various methods, including the enantioselective hydroamination of N-sulfonyl-2-allylanilines. nih.gov

Despite the potential of this compound as a starting material for the synthesis of N-methylated indole alkaloids, a comprehensive search of the scientific literature did not yield specific examples of its application in the total synthesis of complex natural products. Research in this area has often focused on the synthesis and applications of its precursor, (S)-indoline-2-carboxylic acid, or on different strategies for constructing the indoline ring system.

Development of this compound as a Chiral Ligand or Catalyst Component in Asymmetric Synthesis

Chiral ligands are crucial for the development of enantioselective catalysts, which are essential tools in modern organic synthesis. mdpi.com Chiral amino alcohols, in particular, have proven to be effective ligands in a variety of metal-catalyzed asymmetric reactions. researchgate.net For example, chiral pyrrolidinylmethanols derived from (S)-proline have been successfully used as catalysts in the enantioselective addition of dialkylzincs to aldehydes. researchgate.net The structural similarity of this compound to these successful ligands suggests its potential in asymmetric catalysis. Metal complexes incorporating indole-based ligands have also been explored for their catalytic and medicinal applications. mdpi.comnih.gov

However, a detailed review of the literature did not uncover specific studies where this compound was developed or utilized as a chiral ligand or a component of a catalyst in asymmetric synthesis. The research in this field has largely focused on other classes of chiral ligands, even those with similar structural motifs.

Application of this compound as a Chiral Scaffold for the Construction of Stereochemically Defined Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. ljmu.ac.uk The design of these probes often requires precise control over their three-dimensional structure to ensure specific interactions with their biological targets. ljmu.ac.uk Chiral scaffolds are therefore valuable in the synthesis of stereochemically defined probes. The indole scaffold, for instance, is a common feature in the design of fluorescent chemosensors.

Currently, there is no published research that specifically describes the application of this compound as a chiral scaffold for the construction of chemical probes. While the indole ring system is a popular choice for such applications, the specific use of this chiral alcohol has not been reported.

Exploration of this compound as a Chiral Auxiliary or Derivatizing Agent in Organic Reactions

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. ntu.edu.sg Chiral derivatizing agents, on the other hand, are used to convert a mixture of enantiomers into diastereomers, which can then be separated and analyzed. youtube.com The synthesis of enantiopure compounds often relies on these methodologies. For example, the asymmetric synthesis of N-benzyl-5-methylhydroxy-piperidone has been achieved using (S)-4-benzyloxazolidinone as a chiral auxiliary. ntu.edu.sg

A review of the available literature indicates that there are no specific reports on the exploration or application of this compound as a chiral auxiliary or a chiral derivatizing agent in organic reactions.

Potential Integration of this compound in Functional Materials Science as a Stereoselective Component

The incorporation of chiral units into polymers can lead to materials with unique properties and applications, such as chiral recognition and catalysis. The synthesis of functional polymers from bio-based or specifically designed monomers is an active area of research. nih.govmdpi.comosti.gov For example, novel furanic monomers have been polymerized to create fully renewable functional polymers. nih.gov Similarly, multifunctional polymersomes have been prepared through polymerization-induced self-assembly. mdpi.com

While the concept of integrating chiral molecules into functional materials is well-established, there is no specific research detailing the use of this compound as a stereoselective component in functional materials science. The potential for this compound to be used as a chiral monomer in polymerization reactions remains an unexplored area of research.

Relationship to Broader Indoline Scaffold Chemistry and Stereochemical Principles

Comparative Analysis of (S)-(1-Methylindolin-2-yl)methanol with Other Chiral Indoline (B122111) Derivatives and Their Synthetic Routes

This compound is a notable chiral indoline derivative, and its synthesis can be contextualized by comparison with other chiral indolines. The synthesis of chiral indolines is a significant area of research due to their prevalence in bioactive compounds and natural products. nih.gov

One common strategy for synthesizing chiral indolines is the asymmetric hydrogenation of indoles. rsc.orgresearchgate.net For instance, a palladium-catalyzed asymmetric hydrogenation of in situ generated indoles has been developed, yielding optically active indolines with high enantioselectivity (up to 96% ee). rsc.org This method often requires a strong Brønsted acid to facilitate both the formation of the indole (B1671886) intermediate and the subsequent asymmetric hydrogenation. Another approach involves the use of rhodium pre-catalysts with chiral ligands to achieve asymmetric hydrogenation of N-unprotected indoles, also resulting in excellent enantioselectivities. sci-hub.ru

Copper-catalyzed enantioselective alkene hydroamination offers a complementary route to chiral 2-methylindolines from N-sulfonyl-2-allylanilines, achieving up to 90% ee. nih.gov This method utilizes a commercially available amino-acid-derived chiral ligand and a copper(II) salt. nih.gov

Kinetic resolution is another powerful technique. For example, 2-arylindolines and 2,2-disubstituted indolines can be synthesized in enantiomerically enriched forms through kinetic resolution involving deprotonation with a chiral base system and subsequent trapping with an electrophile. whiterose.ac.uk

The synthesis of this compound itself can be compared to the synthesis of the structurally similar (S)-Diphenyl(1-methylpyrrolidin-2-yl)methanol, a chiral amino alcohol used as a catalyst in enantioselective additions of dialkylzinc reagents to aldehydes. researchgate.net The synthesis of such amino alcohols often starts from chiral precursors like (S)-proline. researchgate.net

Table 1: Comparison of Synthetic Routes to Chiral Indoline Derivatives

| Method | Chiral Indoline Type | Key Reagents/Catalysts | Enantioselectivity (ee) | Reference |

| Asymmetric Hydrogenation | Various substituted indolines | Pd(OCOCF3)2/(R)-ligand, pTSA | Up to 98% | sci-hub.ru |

| Asymmetric Hydrogenation | N-unprotected indolines | Rhodium pre-catalyst, (S,R)-ZhaoPhos | Up to 99% | sci-hub.ru |

| Copper-Catalyzed Hydroamination | 2-Methylindolines | Cu(R,R)-Ph-box2 | Up to 90% | nih.gov |

| Kinetic Resolution | 2-Arylindolines | n-BuLi, (+)-sparteine | er up to 90:10 | whiterose.ac.uk |

General Principles of Stereocontrol and Asymmetric Induction in Indoline Ring System Synthesis

The synthesis of enantiomerically pure indoline derivatives heavily relies on the principles of stereocontrol and asymmetric induction. Dearomatization of indoles is a primary strategy for constructing the indoline core with control over stereochemistry. chemrxiv.orgresearchgate.netnih.gov

Palladium-catalyzed asymmetric dearomatization of indoles has emerged as a powerful tool. For example, an intermolecular asymmetric spiroannulation of 2,3-disubstituted indoles with internal alkynes can efficiently create indoline structures with a C2-quaternary stereocenter. chemrxiv.orgnih.gov The subsequent stereospecific aza-semipinacol rearrangement of these indolines can lead to indolenine products with a C3-quaternary stereocenter. chemrxiv.orgresearchgate.netnih.gov

Remote stereocontrol, a significant challenge in synthesis, has been addressed in the C6-functionalization of indoles using a synergistic dual catalysis system involving a chiral phosphoric acid and magnesium sulfate. acs.org This method allows for the direct asymmetric functionalization of indoles to produce enantioenriched products. acs.org

Intramolecular reactions are also pivotal for establishing stereocenters. For instance, the dearomative C3-allylation and benzylation of indole-tethered pyrroles can lead to the diastereoselective synthesis of 2,3-cis-fused tetracyclic indolines that feature a C3 all-carbon quaternary stereocenter. acs.org

Furthermore, the cyclopropanation of tryptamine (B22526) derivatives followed by a ring-opening/iminium cyclization (CRI reaction) cascade has been developed to assemble various indoline alkaloid skeletons. nih.gov This strategy allows for the construction of complex polycyclic systems with defined stereochemistry. nih.gov The stereochemical outcome of such reactions can often be rationalized through computational studies, such as Density Functional Theory (DFT), which can model the transition states and predict the favored diastereomer. nih.gov

Influence of Substituent Effects on the Reactivity, Conformation, and Spectroscopic Characteristics of Indoline Scaffolds, including this compound

Substituents on the indoline scaffold play a critical role in dictating its reactivity, conformational preferences, and spectroscopic properties. The nature and position of these substituents can act as a "chemical switch," directing reaction pathways to yield different products from the same set of starting materials under identical catalytic conditions. acs.orgpolimi.itnih.gov

Reactivity: The electronic properties of substituents significantly influence the reactivity of the indoline ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the nucleophilicity or electrophilicity of the indole precursor, thereby affecting the course of cycloaddition reactions. acs.orgpolimi.itnih.gov For example, in Zn(II)-catalyzed cycloadditions of indoles with 1,2-diaza-1,3-dienes, the substituent pattern on both the indole and the diene determines whether a [4+2] or a [3+2] cycloaddition occurs. acs.orgpolimi.itnih.gov Specifically, the presence of a hydrogen atom at the C3 position of the indole ring can favor a ring-opened [4+2] product. acs.orgpolimi.it

In the context of palladium-catalyzed C-H functionalization, the electronic nature of substituents on the imidazopyridine core and the coupling partner influences the reaction efficiency. Both electron-donating and electron-withdrawing groups are generally well-tolerated, leading to a broad substrate scope. acs.orgacs.org

Conformation: The conformation of the indoline ring and its substituents can be influenced by non-covalent interactions. In the kinetic resolution of 2-arylindolines, the rotation of the N-Boc group is a key factor. The rate of this rotation, which can be affected by substituents on the aryl ring, is crucial for achieving high selectivity. whiterose.ac.uk Computational studies have shown that the energy barrier for this rotation can be determined, providing insight into the reaction mechanism. whiterose.ac.uk

Spectroscopic Characteristics: Substituents have a profound effect on the electronic and photophysical properties of the indoline scaffold. Theoretical studies on substituted indoles have shown that the nature of the substituent can dictate which excited state is more optically active. nih.gov For instance, most substituted indoles have a brighter second excited state, but those with electron-withdrawing groups may absorb more strongly on the first excited state, potentially enhancing their fluorescence quantum yield. nih.gov

Similarly, in π-extended benzo[a]imidazo[5,1,2-cd]indolizines, a class of compounds containing an indoline-like substructure, the substituents influence their photophysical properties. acs.orgacs.org The emission wavelength can be tuned by the electronic nature of the substituents, with a solvent-dependent red shift often observed. acs.orgacs.org

Table 2: Influence of Substituent Type on Indoline Properties

| Property | Substituent Type | Effect | Reference |

| Reactivity (Cycloaddition) | H at C3 of indole | Favors [4+2] over [3+2] cycloaddition | acs.orgpolimi.it |

| Reactivity (C-H Functionalization) | Electron-donating/withdrawing | Generally well-tolerated, broad scope | acs.orgacs.org |

| Conformation | Substituents on N-Boc aryl group | Affects rotational barrier and kinetic resolution selectivity | whiterose.ac.uk |

| Spectroscopic Properties | Electron-withdrawing group | Can increase absorption on the first excited state, potentially enhancing fluorescence | nih.gov |

Evolution of Synthetic Strategies for Indoline Alkaloids and Related Compounds: Lessons and Opportunities for this compound Research

The synthesis of indoline alkaloids has evolved from linear, target-oriented approaches to more flexible and divergent strategies that allow for the generation of molecular diversity. These modern strategies offer valuable lessons and present new opportunities for research on specific compounds like this compound.

A key development is the use of pluripotent intermediates that can serve as branching points in a synthesis to access a variety of natural products. nih.gov This approach, often inspired by biosynthetic pathways, allows for the efficient construction of a library of related compounds from a common precursor. For example, a cascade reaction involving an oxidative indole cleavage and transannular cyclization has been used to create a key intermediate for the divergent synthesis of several monoterpene indole alkaloids. nih.gov

Another powerful strategy is the "complexity-to-diversity" (Ctd) approach, where a complex and readily available natural product, such as yohimbine, is used as a starting point for the synthesis of other complex molecules through ring-distortion reactions. nih.gov

The development of novel catalytic methods has also been instrumental. A unified strategy for the synthesis of structurally diverse indole alkaloids has been demonstrated using an Iridium- and Erbium-catalyzed dehydrogenative spirocyclization reaction. acs.org This method provides direct access to spirocyclic oxindole (B195798) alkaloids and has been applied to the asymmetric total syntheses of 29 different natural alkaloids. acs.org

The cyclopropanation/ring-opening/iminium cyclization (CRI) reaction represents another strategic innovation for the construction of indoline alkaloid skeletons. nih.gov By carefully investigating the effects of substituents, this method can be tailored to produce different types of indoline frameworks. nih.gov

For research on this compound, these evolved strategies offer several opportunities. Instead of a single-target synthesis, a divergent approach could be designed to produce a range of related chiral 2-substituted indolines. This could involve creating a common chiral precursor that can be elaborated into various derivatives, including this compound. Furthermore, the application of modern catalytic methods, such as asymmetric dearomatization or C-H functionalization, could lead to more efficient and stereoselective synthetic routes. The insights gained from the synthesis of complex indoline alkaloids can inspire the development of novel and powerful methods for preparing simpler, yet valuable, chiral building blocks like this compound.

Future Research Directions and Untapped Academic Potential of S 1 Methylindolin 2 Yl Methanol

Discovery of Novel and More Efficient Asymmetric Synthetic Pathways to (S)-(1-Methylindolin-2-yl)methanol

While methods for the synthesis of chiral indolines exist, the development of more direct, efficient, and scalable routes to this compound remains a critical research objective. Current multistep syntheses often begin with chiral precursors like (S)-indoline-2-carboxylic acid, which can be costly and involve multiple protection, activation, and reduction steps. Future research should focus on innovative asymmetric strategies that construct the chiral center while forming the indoline (B122111) core or in a subsequent, highly efficient step.

Key research avenues include:

Asymmetric Hydrogenation: Investigating the asymmetric hydrogenation of N-methyl-2-acylindoles or related precursors using advanced chiral catalysts (e.g., those based on Ruthenium or Iridium) could provide a direct route to the target alcohol with high enantioselectivity.

Organocatalysis: Exploring novel organocatalytic methods, such as those employing bifunctional amino-thiourea catalysts, could facilitate the asymmetric synthesis of 2-substituted indolines from different starting materials. nih.gov Adapting these methods for the direct introduction of a hydroxymethyl group is a promising direction.

Biocatalysis: The use of engineered enzymes, such as ketoreductases (KREDs), to perform the stereoselective reduction of a suitable keto-precursor could offer an environmentally benign and highly selective pathway.

Table 1: Potential Asymmetric Synthesis Strategies

| Synthetic Strategy | Potential Precursor | Key Advantages |

|---|---|---|

| Asymmetric Hydrogenation | N-Methyl-2-acylindole | High atom economy, direct route |

| Organocatalytic Cyclization | Suitably substituted aniline (B41778) derivative | Metal-free, mild reaction conditions nih.gov |

Development of Advanced and Versatile Derivatization Methodologies for Expanding the Chemical Space

The academic and therapeutic potential of this compound can be significantly expanded by developing a diverse library of derivatives. The molecule possesses two primary sites for modification: the hydroxyl group and the aromatic ring. Future work should aim to create robust and versatile derivatization protocols.

Hydroxyl Group Modification: Research into the esterification, etherification, and conversion of the alcohol to other functional groups (e.g., amines, halides) would provide access to a wide range of new compounds. These derivatives could be screened for novel biological activities or used as advanced intermediates.

Aromatic Ring Functionalization: Exploring late-stage C-H activation and functionalization at the 4, 5, 6, or 7-positions of the indoline ring would yield derivatives with modulated electronic and steric properties. This could be crucial for optimizing the molecule's performance as a ligand or bioactive agent.

N-Methyl Group Variation: While the focus is on the N-methyl compound, developing methods to replace the methyl group with other alkyl or aryl substituents would further broaden the available chemical space.

Exploration of this compound in Emerging Areas of Catalysis and Sustainable Chemistry

The chiral 1,2-amino alcohol motif embedded within the rigid indoline framework makes this compound an attractive candidate for applications in asymmetric catalysis.

Chiral Ligand Development: Derivatives of this compound could be synthesized and evaluated as chiral ligands for a variety of metal-catalyzed reactions, including asymmetric additions, hydrogenations, and cross-coupling reactions. The rigid backbone can impart a well-defined chiral environment around a metal center, potentially leading to high levels of stereocontrol.

Organocatalysis: The parent molecule itself could be investigated as a potential organocatalyst, for instance, in activating carbonyl compounds or in asymmetric Michael additions.

Sustainable Chemistry: Future studies could explore the use of methanol (B129727) as a C1 building block in novel catalytic cycles inspired by biological processes. nih.gov Investigating whether this compound or its precursors can be synthesized using such green methylation strategies would align with the principles of sustainable chemistry. nih.gov

Deepening the Computational Understanding of this compound's Reactivity, Conformation, and Intermolecular Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design. A thorough computational investigation of this compound is currently lacking and represents a significant area for future research.

Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can determine the lowest energy conformations of the molecule. This is crucial for understanding its interactions with biological targets or its role in inducing asymmetry in catalysis.

Reactivity Prediction: Computational models can predict sites of reactivity, such as the nucleophilicity of the nitrogen and oxygen atoms or the susceptibility of the aromatic ring to electrophilic substitution. This can help in designing more effective derivatization strategies.

Docking and Interaction Studies: If the molecule is investigated as a ligand or a potential bioactive agent, molecular docking studies can simulate its binding to protein active sites. This can provide insights into the structural basis of its activity and guide the design of more potent derivatives.

Table 2: Proposed Computational Investigation Areas

| Research Area | Computational Method | Potential Insights |

|---|---|---|

| Conformational Landscape | Density Functional Theory (DFT) | Identify stable conformers, predict steric environment |

| Reaction Mechanism Modeling | Transition State Theory, DFT | Elucidate pathways for synthesis and derivatization nih.gov |

Integration of this compound into Multi-Component Reactions and Complex Synthetic Sequences

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, minimizing waste and saving time. nih.gov The functional groups of this compound make it an ideal building block for the design of novel MCRs.

Novel MCR Design: Researchers could design new Ugi- or Passerini-type reactions where this compound serves as the chiral alcohol or amine component (after suitable modification). This would enable the rapid synthesis of complex, chiral molecules with high structural diversity.

Scaffold for Complex Synthesis: The rigid, chiral indoline core can serve as a foundational element in the total synthesis of more complex natural products or pharmaceutically relevant molecules. Its stereocenter can direct the stereochemistry of subsequent reactions in a synthetic sequence. The development of synthetic strategies that leverage this compound as a key chiral building block is a promising field of study. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.